N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide
Description
N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound includes an indene core, a carboxamide group, and a 1,4-oxathiane ring with a sulfone group. Such structural diversity makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-16(18-9-15-11-25(22,23)7-6-24-15)10-19-17(21)14-5-4-12-2-1-3-13(12)8-14/h4-5,8,15H,1-3,6-7,9-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVQWXOUABCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC(=O)NCC3CS(=O)(=O)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps:
Formation of the 1,4-oxathiane ring: This can be achieved through the cyclization of appropriate diols with sulfur-containing reagents under acidic conditions.
Oxidation to the sulfone: The 1,4-oxathiane ring is oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation reaction: The sulfone derivative is then reacted with an amine to form the amide linkage.
Coupling with the indene derivative: The final step involves coupling the amide with the indene derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide and sulfone groups can participate in nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Further oxidized sulfone derivatives.
Reduction products: Sulfide derivatives.
Substitution products: Various substituted amides and sulfone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: Can be used as a probe to study biological pathways involving sulfone and amide functionalities.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Chemical Sensors: Development of sensors for detecting specific chemical species.
Mechanism of Action
The mechanism by which N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(methylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide: Lacks the 1,4-oxathiane ring and sulfone group.
N-[2-[(4,4-dioxo-1,4-thian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a thiane ring instead of an oxathiane ring.
Uniqueness
The presence of the 1,4-oxathiane ring with a sulfone group in N-[2-[(4,4-dioxo-1,4-oxathian-2-yl)methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide provides unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
